tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate (CAS Ref: 10-F064907) is a piperazine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-amino-1H-pyrazole moiety linked via an ethyl chain to the piperazine ring .
Properties
IUPAC Name |
tert-butyl 4-[2-(4-aminopyrazol-1-yl)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)18-7-4-17(5-8-18)6-9-19-11-12(15)10-16-19/h10-11H,4-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRJXCQVPZHDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory and antimicrobial properties. Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the derivative and its application. For instance, in medicinal chemistry, the compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a Boc-piperazine backbone with multiple derivatives, differing in substituent groups attached to the piperazine nitrogen or ethyl linker. Key comparisons include:
Physicochemical Properties
- Solubility: The 4-amino-pyrazole group in the target compound may enhance aqueous solubility compared to halogenated (e.g., bromoindole in Compound 25) or hydrophobic (e.g., biphenyl in Compound 11b) analogs .
- Stability : Boc protection generally improves stability, but the diazoacetyl analog (tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) is light-sensitive due to its diazo group .
Biological Activity
tert-Butyl 4-[2-(4-amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate (CAS Number: 1171901-11-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The compound's molecular formula is C₁₄H₂₅N₅O₂, with a molecular weight of approximately 295.39 g/mol. Its structural representation includes a piperazine ring, an amino group, and a tert-butyl ester functional group.
Chemical Structure:
Biological Activity
Research indicates that compounds containing piperazine and pyrazole moieties exhibit a range of biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of pyrazole can inhibit various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against several human tumor cell lines, indicating potential for further development as anticancer agents .
- Antimicrobial Properties: The presence of the pyrazole ring is often associated with antimicrobial activity. Compounds similar to tert-butyl 4-[2-(4-amino-1H-pyrazol-1-yl)ethyl]piperazine have been reported to exhibit significant antibacterial and antifungal properties .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to tert-butyl 4-[2-(4-amino-1H-pyrazol-1-yl)ethyl]piperazine exhibited selective cytotoxicity against ovarian and renal cancer cells, with IC50 values ranging from 1.14 µM to 9.27 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Adenocarcinoma (OVXF 899) | 2.76 |
| Renal Cancer (RXF 486) | 1.14 |
| Colon Adenocarcinoma (CXF HT-29) | 9.27 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of piperazine derivatives, including those containing pyrazole. The study found that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
The biological activity of tert-butyl 4-[2-(4-amino-1H-pyrazol-1-yl)ethyl]piperazine may be attributed to its ability to interact with various biological targets:
- Kinase Inhibition: Similar compounds have been shown to inhibit kinases involved in cancer progression, suggesting a mechanism through which they exert their anticancer effects .
- Receptor Modulation: The piperazine moiety can influence receptor binding and modulation, impacting various signaling pathways crucial for cell survival and proliferation .
Preparation Methods
Preparation of Pyrazole Intermediate
The pyrazole moiety, specifically the 4-amino-1H-pyrazole, is typically synthesized through condensation reactions involving hydrazine derivatives and α,β-unsaturated nitriles or esters.
- A key intermediate, tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate, can be prepared by condensation of a cyano-substituted vinyl piperazine derivative with hydrazine monohydrate in ethanol. This step proceeds with high yield (~90%) and provides the amino-pyrazole ring system attached to the piperazine scaffold.
Formation of the Ethyl Linker and Coupling
The ethyl linker connecting the pyrazole and piperazine rings is introduced by alkylation or cross-coupling reactions:
- For example, tert-butyl piperazine-1-carboxylate can be reacted with 2-bromoethyl derivatives bearing the pyrazole moiety under nucleophilic substitution conditions or via copper-catalyzed coupling reactions in DMSO at elevated temperatures (around 130 °C) using ligands such as (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine and bases like cesium carbonate.
Protection and Deprotection Steps
- The piperazine nitrogen is protected by a tert-butyl carbamate group (Boc) to prevent unwanted side reactions during coupling steps. This protection is introduced by using commercially available tert-butyl piperazine-1-carboxylate as a starting material or by Boc-protection of piperazine after coupling.
- Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature, yielding the free amine for further functionalization or characterization.
Representative Synthetic Procedure (Summary Table)
| Step | Starting Material(s) | Reagents / Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 2-cyanoacetate + carbon disulfide + NaOH | Condensation, hydrolysis, methylation with dimethyl sulfate | 2-Cyano-3,3-bis(methylthio)acrylic acid (intermediate) | 54 | Two-step overall yield |
| 2 | Intermediate + tert-butyl piperazine-1-carboxylate | Trimethylamine in MeOH, 0 °C, 12 h | (Z)-tert-butyl 4-(2-cyano-1-(methylthio)vinyl)piperazine-1-carboxylate | 70 | Substitution and decarboxylation |
| 3 | Above compound + hydrazine monohydrate | EtOH, room temperature | tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate | 90 | Pyrazole ring formation |
| 4 | Pyrazole derivative + 2-bromo-5-methylpyridine | CuI catalyst, (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine, Cs2CO3, DMSO, 130 °C, 15 h | tert-butyl 4-(5-amino-1-(5-methylpyridin-2-yl)-1H-pyrazol-3-yl)piperazine-1-carboxylate | 60 | Copper-catalyzed coupling |
| 5 | Acyl chloride + amine derivative | DIPEA, CH2Cl2, room temperature | Amide derivative | 73 | Amidation step |
| 6 | Boc-protected amide derivative | TFA, CH2Cl2, 0 °C to RT | Deprotected amine precursor | 95 | Boc deprotection |
Research Findings and Analytical Data
- The synthetic route is characterized by moderate to high yields in each step, with overall efficiency enhanced by the use of microwave-assisted heating in some coupling reactions.
- Purification is typically achieved by silica gel column chromatography using solvent systems such as dichloromethane/ethanol or petroleum ether/ethyl acetate gradients.
- Structural confirmation of intermediates and final products is performed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS). For example, the tert-butyl group shows characteristic singlets around 1.4 ppm in ^1H NMR, and the amino-pyrazole protons appear as singlets in the 5–6 ppm range.
- The Boc deprotection step with trifluoroacetic acid proceeds cleanly, as confirmed by disappearance of tert-butyl signals in NMR and mass spectrometry data showing the expected molecular ion peak.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF | 85–90 | |
| Ethyl Linker | 1,2-Dibromoethane, K₂CO₃ | 70–75 | |
| Pyrazole Coupling | CuI, DIPEA, DMF | 60–65 |
Basic: Which analytical methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and Boc group integrity. For example, the tert-butyl protons appear as a singlet at ~1.4 ppm .
- X-ray Crystallography : Resolves conformational stability (e.g., chair conformation of piperazine) and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .
- HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., de-Boc byproducts) using reverse-phase C18 columns and ESI+ ionization .
Q. Table 2: Key Spectral Data
Advanced: How does the presence of the 4-amino-1H-pyrazole moiety influence the compound's biological activity compared to other pyrazole derivatives?
Methodological Answer:
The 4-amino group enhances hydrogen-bonding capacity with biological targets (e.g., kinases or GPCRs). Comparative studies show:
- Binding Affinity : The amino group increases affinity for ATP-binding pockets (e.g., IC₅₀ = 0.2 µM vs. 1.5 µM for non-amino analogs) by forming dual H-bonds with backbone carbonyls .
- Selectivity : Unlike nitro- or methyl-substituted pyrazoles, the amino group reduces off-target effects in cellular assays (e.g., 10-fold lower cytotoxicity in HEK293 cells) .
- SAR Insights : Replace the amino group with CN or COOMe reduces solubility and activity, highlighting its role in pharmacophore optimization .
Advanced: What strategies resolve discrepancies in spectroscopic data between theoretical predictions and experimental results?
Methodological Answer:
- Dynamic NMR : Resolve rotational barriers in the piperazine-ethyl linker (e.g., coalescence temperature studies in DMSO-d₆) .
- Isotopic Labeling : Use ¹⁵N-labeled 4-amino-pyrazole to distinguish NH₂ signals from solvent peaks .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental ¹³C NMR shifts to identify conformational outliers (Δδ > 2 ppm suggests crystal-packing effects) .
Advanced: How can computational modeling techniques predict the binding affinity of this compound with enzyme targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., CDK2). The 4-amino group shows a ΔG of −9.2 kcal/mol, correlating with experimental IC₅₀ values .
- MD Simulations : AMBER-based simulations (100 ns) reveal stable H-bonds between the pyrazole NH₂ and Glu81/Lys33 residues, explaining sustained inhibition .
- Free Energy Perturbation (FEP) : Quantify the impact of substituting the Boc group with acetyl on binding energy (ΔΔG = +1.8 kcal/mol, justifying Boc retention) .
Advanced: What experimental approaches determine the crystal structure and conformational stability of this compound?
Methodological Answer:
- Single-Crystal XRD : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) resolves intramolecular distances (e.g., N1–C7 = 1.347 Å) and torsional angles .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding, 5% π-π stacking) driving crystal packing .
- Variable-Temperature XRD : Assess thermal stability (e.g., no phase changes up to 298 K) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
